![molecular formula C16H11BrO2S B12608125 Naphthalene, 2-[(4-bromophenyl)sulfonyl]- CAS No. 881210-55-5](/img/structure/B12608125.png)
Naphthalene, 2-[(4-bromophenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 2-[(4-bromophenyl)sulfonyl]- is an organic compound with the molecular formula C16H11BrO2S. It is a derivative of naphthalene, where a bromophenylsulfonyl group is attached to the second position of the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-[(4-bromophenyl)sulfonyl]- typically involves the reaction of 2-naphthol with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the final product by heating .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 2-[(4-bromophenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) and potassium cyanide (KCN) can be used.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) and sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can lead to the formation of halogenated derivatives, while nucleophilic substitution can result in the replacement of the bromine atom with other functional groups .
Aplicaciones Científicas De Investigación
Naphthalene, 2-[(4-bromophenyl)sulfonyl]- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Naphthalene, 2-[(4-bromophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene, 2-[(4-chlorophenyl)sulfonyl]-: Similar structure but with a chlorine atom instead of bromine.
Naphthalene, 2-[(4-fluorophenyl)sulfonyl]-: Similar structure but with a fluorine atom instead of bromine.
Naphthalene, 2-[(4-methylphenyl)sulfonyl]-: Similar structure but with a methyl group instead of bromine.
Uniqueness
Naphthalene, 2-[(4-bromophenyl)sulfonyl]- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific types of chemical reactions, such as nucleophilic substitution, that may not be as favorable with other halogens or substituents .
Propiedades
Número CAS |
881210-55-5 |
|---|---|
Fórmula molecular |
C16H11BrO2S |
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)sulfonylnaphthalene |
InChI |
InChI=1S/C16H11BrO2S/c17-14-6-9-15(10-7-14)20(18,19)16-8-5-12-3-1-2-4-13(12)11-16/h1-11H |
Clave InChI |
NFASUGMSMJVHKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


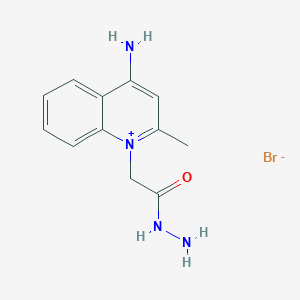
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)
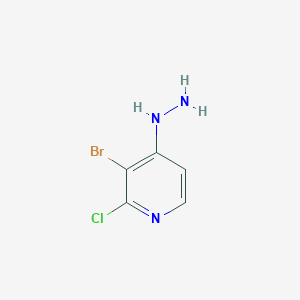
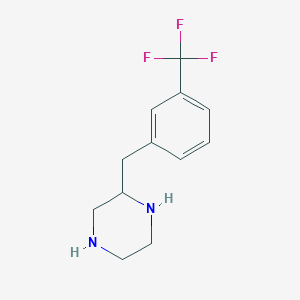

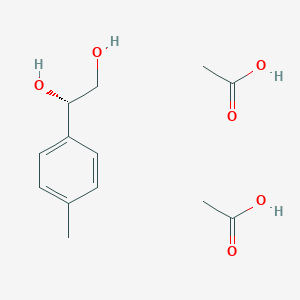
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)

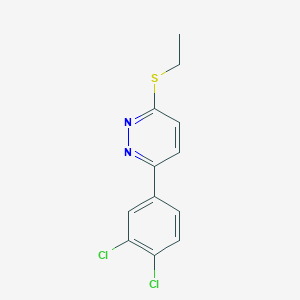
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B12608080.png)
![1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)-](/img/structure/B12608086.png)
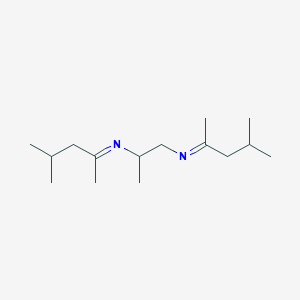
![6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608090.png)
![[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B12608100.png)
